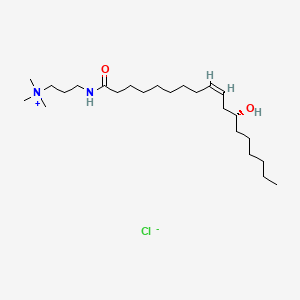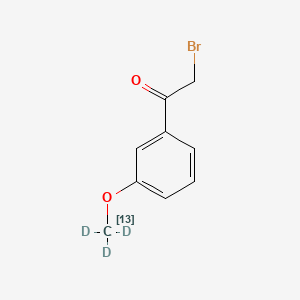
2-Bromo-3'-methoxyacetophenone-13CD3
Vue d'ensemble
Description
2-Bromo-3’-methoxyacetophenone-13CD3 is a labeled compound used in various scientific research applications. It is a derivative of 2-Bromo-3’-methoxyacetophenone, where the hydrogen atoms are replaced with deuterium (D) and carbon-13 (13C) isotopes. This compound is valuable in studies involving metabolic pathways, chemical reactions, and molecular interactions due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’-methoxyacetophenone-13CD3 typically involves the bromination of 3’-methoxyacetophenone followed by isotopic labeling. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or chloroform. The isotopic labeling is achieved by introducing deuterium and carbon-13 during the synthesis process.
Industrial Production Methods
Industrial production of 2-Bromo-3’-methoxyacetophenone-13CD3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve the desired isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3’-methoxyacetophenone-13CD3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: The major product is 2-bromo-3’-methoxyphenylethanol.
Oxidation: The major product is 2-bromo-3’-methoxybenzoic acid.
Applications De Recherche Scientifique
2-Bromo-3’-methoxyacetophenone-13CD3 is used in various scientific research fields, including:
Chemistry: As a labeled compound in reaction mechanism studies and isotope labeling experiments.
Biology: In metabolic studies to trace biochemical pathways and interactions.
Medicine: In pharmacokinetic studies to understand drug metabolism and distribution.
Industry: As a reference standard in quality control and analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-Bromo-3’-methoxyacetophenone-13CD3 involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can be used to study the molecular targets and pathways involved in various biochemical processes. The isotopic labeling allows for precise tracking and analysis of the compound’s behavior in complex systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3’-methoxyacetophenone: The non-labeled version of the compound.
2-Bromo-4’-methoxyacetophenone: A similar compound with the methoxy group in a different position.
2-Bromo-3’-hydroxyacetophenone: A compound with a hydroxy group instead of a methoxy group.
Uniqueness
2-Bromo-3’-methoxyacetophenone-13CD3 is unique due to its isotopic labeling, which provides enhanced stability and allows for detailed studies of metabolic pathways and reaction mechanisms. The presence of deuterium and carbon-13 isotopes makes it a valuable tool in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling precise and accurate analysis.
Propriétés
IUPAC Name |
2-bromo-1-[3-(trideuterio(113C)methoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3/i1+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOHBIFQNQQUFI-KQORAOOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


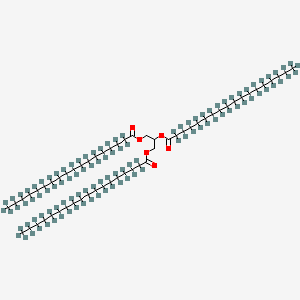
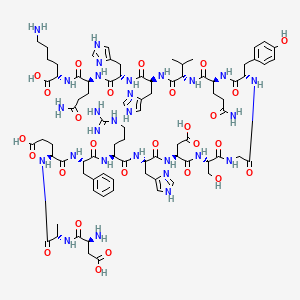
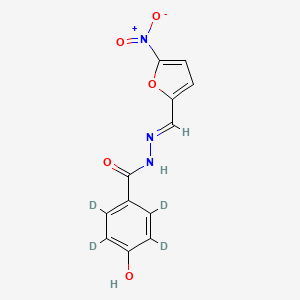

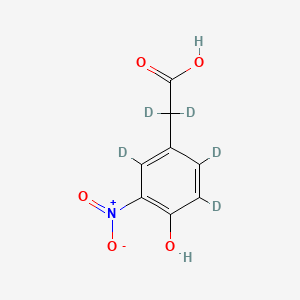
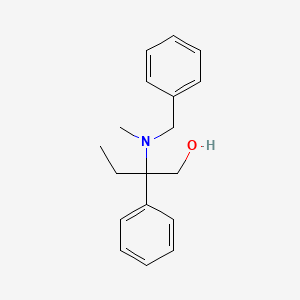
![(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B588913.png)



